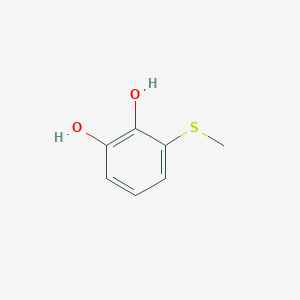
3-(Methylthio)catechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)catechol, also known as 3-Methylthiocatechol or 3-MTC, is a naturally occurring compound found in some plants and animals. It is a catechol derivative with a sulfur atom attached to the methyl group at the 3-position. This compound has gained attention for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 3-(Methylthio)catechol is not fully understood, but it is believed to work by scavenging free radicals and preventing them from damaging cells. It may also work by activating various antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Methylthio)catechol has various biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance the immune system. It may also have anti-cancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Methylthio)catechol in lab experiments is its natural origin, which makes it a safer alternative to synthetic antioxidants. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(Methylthio)catechol. One area of interest is its potential use in the development of new drugs or supplements for the prevention or treatment of oxidative stress-related diseases. Another area of interest is its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesemethoden
3-(Methylthio)catechol can be synthesized through various methods, including the reaction of 3-methylcatechol with hydrogen sulfide gas or the reaction of 3-methylcatechol with sodium sulfide in the presence of a catalyst. Another method involves the oxidation of 2-(methylthio)phenol using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
3-(Methylthio)catechol has been studied for its potential use in various scientific research applications. One of the main areas of interest is its role as a natural antioxidant. Research has shown that 3-MTC has antioxidant properties that can help protect cells from oxidative damage caused by free radicals. This makes it a potential candidate for use in the development of new drugs or supplements that can help prevent or treat oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
103931-15-3 |
|---|---|
Produktname |
3-(Methylthio)catechol |
Molekularformel |
C7H8O2S |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
3-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |
InChI-Schlüssel |
SKTUJGHAQHSAEC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1O)O |
Kanonische SMILES |
CSC1=CC=CC(=C1O)O |
Andere CAS-Nummern |
103931-15-3 |
Synonyme |
3-(methylthio)catechol 3-MTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



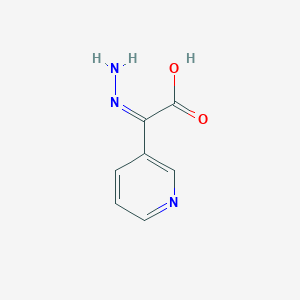
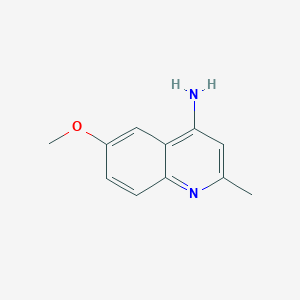

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
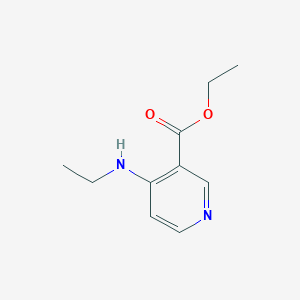
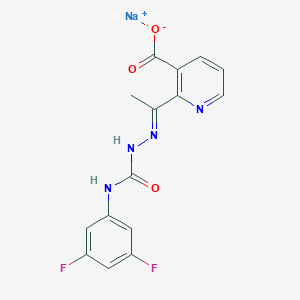
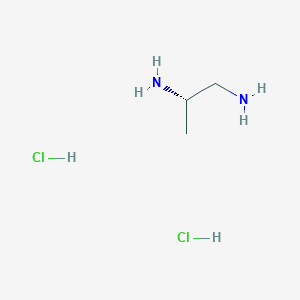
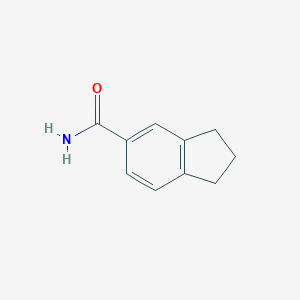
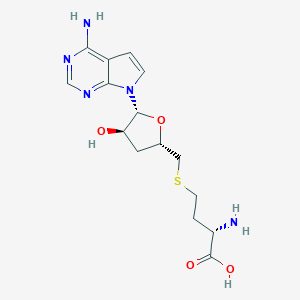
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
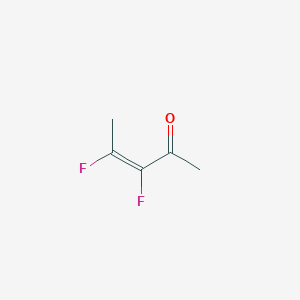
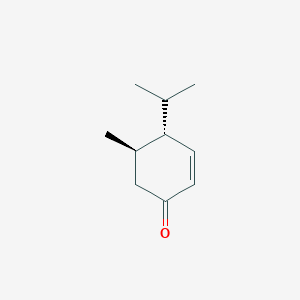
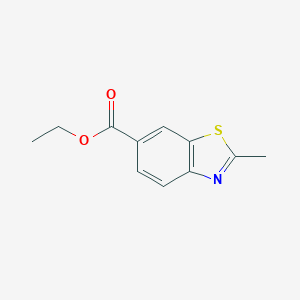
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)